molecular formula O3P2 B071993 Phosphorus trioxide CAS No. 1314-24-5

Phosphorus trioxide

Cat. No. B071993
Key on ui cas rn: 1314-24-5
M. Wt: 109.946 g/mol
InChI Key: XDJWZONZDVNKDU-UHFFFAOYSA-N
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Patent
US05155257

Procedure details

20 g (0.225 mol) of N-hydroxymethylacetamide were dissolved in 20 ml of acetic acid and cooled to 5° C. under a nitrogen atmosphere and with stirring. 12.4 g (0.113 mol) of diphosphorus trioxide (P2O3) were then added dropwise at 5° to 10° C. with stirring during the course of 20 minutes. The mixture was then stirred without cooling until room temperature was reached. It was then heated to reflux for 31/2 hours. It was then cooled. 2 g (0.11 mol) of water were then added dropwise with stirring, the temperature rising to 35° C. After cooling, the acetic acid was removed under reduced pressure and with continuous warming to 95° C. The crystalline residue was digested with ethanol. 26 g of crude acetylaminomethanephosphonic acid having a melting point of 171°-175° C. were obtained. After recrystallization from 88% strength aqueous acetic acid, 19 g (55% of theory) of acetylaminomethanephosphonic acid having a melting point of 186° to 90° C. were obtained. The CHNP elemental analysis of a sample gave:
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][NH:3][C:4](=[O:6])[CH3:5].O=P[O:9][P:10]=[O:11].[OH2:12]>C(O)(=O)C>[C:4]([NH:3][CH2:2][P:10]([OH:11])(=[O:12])[OH:9])(=[O:6])[CH3:5]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OCNC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
O=POP=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring during the course of 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
without cooling until room temperature
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 31/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
rising to 35° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the acetic acid was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with continuous warming to 95° C

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCP(O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 154.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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